![molecular formula C102H183N45O26 B1518671 H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH](/img/structure/B1518671.png)
H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH” is a peptide sequence composed of various amino acids. This sequence includes glutamic acid, leucine, aspartic acid, valine, phenylalanine, glycine, and multiple D-arginine residues. The “Unk” in the sequence represents an unknown or unspecified amino acid. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, with protective groups used to prevent unwanted side reactions. The general steps include:
Attachment of the first amino acid: The C-terminal amino acid is attached to a solid resin.
Deprotection: The protective group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, with its own protective group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Additionally, techniques such as high-performance liquid chromatography (HPLC) are used to purify the synthesized peptides to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Amino acid substitution can be achieved using various coupling reagents such as carbodiimides (e.g., EDC) and activating agents like HOBt.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Peptides like “H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH” have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology: Peptides play crucial roles in cellular signaling, enzyme activity, and protein-protein interactions.
Medicine: Peptides are explored for their therapeutic potential, including as antimicrobial agents, cancer treatments, and hormone analogs.
Industry: Peptides are used in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Peptides can bind to cell surface receptors and modulate signaling pathways.
Enzymes: Peptides can act as substrates or inhibitors of enzymes, affecting their activity.
Proteins: Peptides can interact with other proteins, influencing their function and stability.
The specific pathways involved depend on the peptide’s sequence and the biological context in which it is studied.
Comparison with Similar Compounds
Peptides can be compared based on their amino acid composition, sequence, and biological activity. Similar compounds to “H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Val-Glu-Phe-Gly-Gly-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-OH” include:
Other Arginine-Rich Peptides: Peptides with multiple arginine residues, which are known for their ability to penetrate cell membranes and interact with nucleic acids.
Glutamic Acid-Containing Peptides: Peptides with glutamic acid residues, which can participate in various biochemical reactions due to their acidic nature.
Aspartic Acid-Containing Peptides: Peptides with aspartic acid residues, which are involved in metal ion binding and catalysis.
The uniqueness of “this compound” lies in its specific sequence and the presence of multiple D-arginine residues, which can impart distinct biological properties.
Properties
Molecular Formula |
C102H183N45O26 |
|---|---|
Molecular Weight |
2455.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(4S,5S,7R)-8-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(2R)-5-carbamimidamido-1-[[(1R)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H183N45O26/c1-51(2)44-67(143-91(170)70(48-76(155)156)146-90(169)68(45-52(3)4)144-79(158)56(103)31-33-74(151)152)71(148)46-54(7)78(157)147-77(53(5)6)92(171)141-65(32-34-75(153)154)89(168)145-69(47-55-20-9-8-10-21-55)80(159)132-49-72(149)131-50-73(150)133-57(22-11-35-122-94(104)105)81(160)134-58(23-12-36-123-95(106)107)82(161)135-59(24-13-37-124-96(108)109)83(162)136-60(25-14-38-125-97(110)111)84(163)137-61(26-15-39-126-98(112)113)85(164)138-62(27-16-40-127-99(114)115)86(165)139-63(28-17-41-128-100(116)117)87(166)140-64(29-18-42-129-101(118)119)88(167)142-66(93(172)173)30-19-43-130-102(120)121/h8-10,20-21,51-54,56-71,77,148H,11-19,22-50,103H2,1-7H3,(H,131,149)(H,132,159)(H,133,150)(H,134,160)(H,135,161)(H,136,162)(H,137,163)(H,138,164)(H,139,165)(H,140,166)(H,141,171)(H,142,167)(H,143,170)(H,144,158)(H,145,168)(H,146,169)(H,147,157)(H,151,152)(H,153,154)(H,155,156)(H,172,173)(H4,104,105,122)(H4,106,107,123)(H4,108,109,124)(H4,110,111,125)(H4,112,113,126)(H4,114,115,127)(H4,116,117,128)(H4,118,119,129)(H4,120,121,130)/t54-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65+,66-,67+,68+,69+,70+,71+,77+/m1/s1 |
InChI Key |
NFKBFAHKRIOTPW-RYWZPGJFSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O |
Canonical SMILES |
CC(C)CC(C(CC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1518588.png)
![5-chloro-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1518592.png)
![(Butan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B1518596.png)

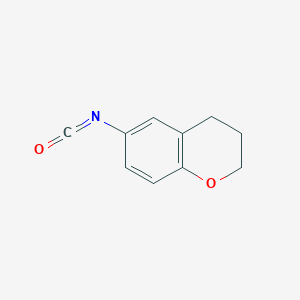
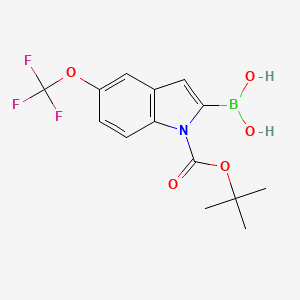

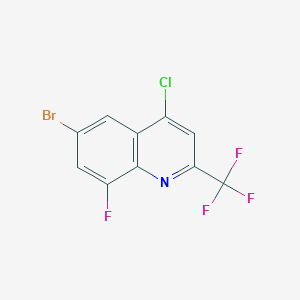
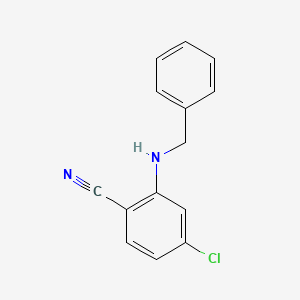
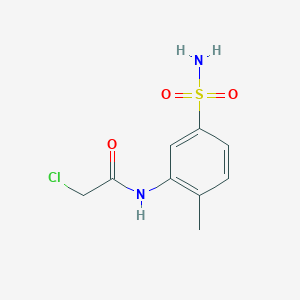
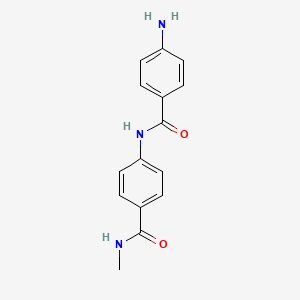
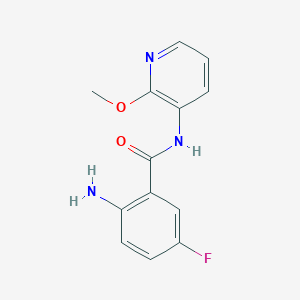

![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)
